molecular formula C8H12N2O2 B138623 tert-butyl 1H-pyrazole-3-carboxylate CAS No. 141178-50-9

tert-butyl 1H-pyrazole-3-carboxylate

Cat. No.: B138623
CAS No.: 141178-50-9
M. Wt: 168.19 g/mol
InChI Key: MGLRGTCTAGDWHH-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrazole-3-carboxylate: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl ester group attached to the pyrazole ring. It is widely used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction can be represented as follows:

Pyrazole+tert-Butyl chloroformateBasetert-Butyl 1H-pyrazole-3-carboxylate\text{Pyrazole} + \text{tert-Butyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} Pyrazole+tert-Butyl chloroformateBase​tert-Butyl 1H-pyrazole-3-carboxylate

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1H-pyrazole-3-carboxylate can undergo oxidation reactions to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction of the ester group can yield pyrazole-3-carboxylic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyrazole-3-carboxylic acid.

    Reduction: Pyrazole-3-carboxylic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pyrazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It is also employed in the development of bioactive molecules.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammation.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The presence of the pyrazole ring allows it to bind to active sites of enzymes, thereby affecting their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    tert-Butyl 1H-pyrazole-5-carboxylate: Similar structure but with the ester group at a different position on the pyrazole ring.

    tert-Butyl 1H-pyrazole-4-carboxylate: Another isomer with the ester group at the 4-position.

    tert-Butyl 1H-pyrazole-2-carboxylate: Isomer with the ester group at the 2-position.

Uniqueness: tert-Butyl 1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the ester group can affect the compound’s electronic properties and steric hindrance, making it distinct from other isomers.

Properties

IUPAC Name

tert-butyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h4-5H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRGTCTAGDWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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